molecular formula C37H49N3O3 B14162926 octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate CAS No. 368434-27-9

octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate

Cat. No.: B14162926
CAS No.: 368434-27-9
M. Wt: 583.8 g/mol
InChI Key: MXJSNXTWUUZRAK-UHFFFAOYSA-N
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Description

Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with an octadecyl ester group and a diazenyl linkage to a hydroxynaphthalene moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The diazenyl linkage can be introduced through azo coupling reactions, where an aromatic amine reacts with a diazonium salt. The final step involves esterification with octadecyl alcohol to form the octadecyl ester group .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate has several potential scientific research applications:

Mechanism of Action

The mechanism of action of octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is likely related to its ability to interact with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. The diazenyl linkage and hydroxynaphthalene moiety may also contribute to its activity by facilitating interactions with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents on the indole ring or variations in the ester group. For example:

Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is unique due to its specific combination of an octadecyl ester group, a diazenyl linkage, and a hydroxynaphthalene moiety, which may confer distinct biological and chemical properties .

Properties

CAS No.

368434-27-9

Molecular Formula

C37H49N3O3

Molecular Weight

583.8 g/mol

IUPAC Name

octadecyl 5-[(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C37H49N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-43-37(42)34-28-30-27-31(24-25-32(30)38-34)39-40-33-22-18-20-29-21-19-23-35(41)36(29)33/h18-25,27-28,38,41H,2-17,26H2,1H3

InChI Key

MXJSNXTWUUZRAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC2=C(N1)C=CC(=C2)N=NC3=CC=CC4=C3C(=CC=C4)O

Origin of Product

United States

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